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Compound of Interest

Compound Name: 3,3',5,5'-Tetramethylbiphenyl

Cat. No.: B1348514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic

hydrocarbon 3,3',5,5'-tetramethylbiphenyl. The information presented herein is intended to

support research and development activities by providing detailed spectroscopic data and the

methodologies for their acquisition. This document includes tabulated nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed

experimental protocols and a visual representation of the spectral analysis workflow.

Core Spectral Data
The following sections summarize the key spectral data for 3,3',5,5'-tetramethylbiphenyl,
presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for 3,3',5,5'-Tetramethylbiphenyl
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.19 Singlet 4H
Aromatic H (Positions

2, 2', 6, 6')

6.97 Singlet 2H
Aromatic H (Positions

4, 4')

2.37 Singlet 12H Methyl H (-CH₃)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data for 3,3',5,5'-Tetramethylbiphenyl

Chemical Shift (δ) ppm Assignment

141.5 Aromatic C (C-1, C-1')

138.1 Aromatic C (C-3, C-3', C-5, C-5')

128.7 Aromatic C (C-4, C-4')

125.1 Aromatic C (C-2, C-2', C-6, C-6')

21.4 Methyl C (-CH₃)

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy
The infrared spectrum of 3,3',5,5'-tetramethylbiphenyl reveals characteristic absorptions for

aromatic and alkyl groups.

Table 3: Key IR Absorption Bands for 3,3',5,5'-Tetramethylbiphenyl
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Wavenumber (cm⁻¹) Intensity Assignment

3000-2850 Medium-Strong C-H Stretch (Methyl)

1605 Medium C=C Stretch (Aromatic Ring)

1475 Medium C-H Bend (Methyl)

860 Strong
C-H Out-of-Plane Bend

(Aromatic)

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the

fragmentation pattern of 3,3',5,5'-tetramethylbiphenyl.

Table 4: Mass Spectrometry Data for 3,3',5,5'-Tetramethylbiphenyl

m/z Relative Intensity (%) Assignment

210.1 100 [M]⁺ (Molecular Ion)

195.1 80 [M-CH₃]⁺

180.1 40 [M-2CH₃]⁺

165.1 35 [M-3CH₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following methodologies describe the standard procedures for obtaining the spectral data

presented above.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 3,3',5,5'-tetramethylbiphenyl is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v
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tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Key

acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an

acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on a 100 MHz spectrometer with

proton decoupling. A 30° pulse width, a 2-second relaxation delay, and an acquisition time of

1.5 seconds are used. Several thousand scans are typically required to obtain a spectrum

with an adequate signal-to-noise ratio for all carbon signals.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C

spectra.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film): A small amount (2-5 mg) of solid 3,3',5,5'-
tetramethylbiphenyl is dissolved in a few drops of a volatile solvent such as methylene

chloride.[1] A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride

(NaCl) salt plate.[1] The solvent is allowed to evaporate, leaving a thin film of the solid

compound on the plate.[1]

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. The

spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean

salt plate is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the positions and relative intensities of

the absorption bands.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 3,3',5,5'-tetramethylbiphenyl is prepared in a

volatile solvent like hexane or ethyl acetate.
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Gas Chromatography (GC): An aliquot of the sample solution (1 µL) is injected into a gas

chromatograph equipped with a capillary column (e.g., DB-5MS). The oven temperature is

programmed to ramp from an initial temperature (e.g., 80°C) to a final temperature (e.g.,

280°C) to ensure separation of the analyte from any impurities. Helium is typically used as

the carrier gas.

Mass Spectrometry (MS): The eluent from the GC column is introduced into the ion source of

a mass spectrometer. For electron ionization (EI), a standard electron energy of 70 eV is

used. The mass analyzer is set to scan a mass-to-charge (m/z) range appropriate for the

compound, typically from 50 to 300 amu.

Data Analysis: The mass spectrum corresponding to the GC peak of 3,3',5,5'-
tetramethylbiphenyl is analyzed to determine the molecular ion peak and the fragmentation

pattern.

Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

3,3',5,5'-tetramethylbiphenyl.
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Caption: Workflow for the spectral analysis of 3,3',5,5'-tetramethylbiphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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